4-(4-Phenylpiperazine-1-carbonyl)benzonitrile
CAS No.: 477546-33-1
Cat. No.: VC7578556
Molecular Formula: C18H17N3O
Molecular Weight: 291.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477546-33-1 |
|---|---|
| Molecular Formula | C18H17N3O |
| Molecular Weight | 291.354 |
| IUPAC Name | 4-(4-phenylpiperazine-1-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2 |
| Standard InChI Key | GEGKPHCFWSKGLE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Features
4-(4-Phenylpiperazine-1-carbonyl)benzonitrile (PubChem CID: 4375520) has the molecular formula C₁₈H₁₇N₃O and a molecular weight of 291.3 g/mol . Its IUPAC name, 4-(4-phenylpiperazine-1-carbonyl)benzonitrile, reflects the presence of a piperazine ring substituted with a phenyl group and a benzoyl moiety bearing a nitrile functional group. The compound’s SMILES notation, C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N, and InChIKey, GEGKPHCFWSKGLE-UHFFFAOYSA-N, provide unambiguous representations of its connectivity .
Table 1: Molecular Properties of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.3 g/mol |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
| InChIKey | GEGKPHCFWSKGLE-UHFFFAOYSA-N |
| Synonyms | 477546-33-1, Oprea1_734835 |
X-ray crystallography of analogous piperazine derivatives reveals that the central piperazine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . In related structures, weak intermolecular interactions such as C–H⋯O contacts stabilize the crystal lattice, though conventional hydrogen bonds are often absent .
Synthesis and Characterization
The synthesis of 4-(4-phenylpiperazine-1-carbonyl)benzonitrile involves multi-step organic reactions, often employing carbodiimide-mediated coupling or nucleophilic acyl substitution. A representative route begins with the protection of piperazine derivatives using tert-butoxycarbonyl (Boc) groups, followed by deprotection and subsequent acylation with 4-cyanobenzoyl chloride .
Key Synthetic Steps:
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Protection: Boc-anhydride reacts with 2-bromoethylamine hydrobromide in dichloromethane, yielding tert-butyl (2-bromoethyl)carbamate .
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Deprotection: Acidic removal of the Boc group generates a free amine intermediate.
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Acylation: Reaction with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) forms the target compound .
Characterization Data:
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¹H NMR: Peaks corresponding to the piperazine protons (δ 3.40–3.22 ppm), aromatic protons (δ 7.00–8.00 ppm), and nitrile carbon (no direct proton signal) .
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IR Spectroscopy: Stretching vibrations for the carbonyl group (~1650 cm⁻¹) and nitrile group (~2240 cm⁻¹) .
| Compound | Space Group | Z′ | Key Interactions |
|---|---|---|---|
| 1-Benzoyl-4-(4-nitrophenyl)piperazine | Pna2₁ | 2 | C–H⋯O, π–π stacking |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | P2₁ | 1 | C–H⋯Br, C–H⋯O |
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